molecular formula C14H34Cl2N2S B13786879 Thiodiethylenebis(diethylmethylammonium) dichloride CAS No. 66827-33-6

Thiodiethylenebis(diethylmethylammonium) dichloride

Cat. No.: B13786879
CAS No.: 66827-33-6
M. Wt: 333.4 g/mol
InChI Key: DCRYTFPYMRVOSD-UHFFFAOYSA-L
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Description

Thiodiethylenebis(diethylmethylammonium) dichloride is a bis-quaternary ammonium salt characterized by a thiodiethylene (–S–CH₂–CH₂–) linker bridging two diethylmethylammonium groups.

Properties

CAS No.

66827-33-6

Molecular Formula

C14H34Cl2N2S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-[diethyl(methyl)azaniumyl]ethylsulfanyl]ethyl-diethyl-methylazanium;dichloride

InChI

InChI=1S/C14H34N2S.2ClH/c1-7-15(5,8-2)11-13-17-14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

DCRYTFPYMRVOSD-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCSCC[N+](C)(CC)CC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of the thiodiethylene bridge
  • Quaternization of amine groups to form diethylmethylammonium salts
  • Introduction of chloride counterions to yield the dichloride salt

Method 1: Direct Quaternization of Thiodiethylene Diamine with Alkyl Halides

A common approach involves starting from thiodiethylene diamine (HS-CH2-CH2-SH or its diamine analog) and reacting it with alkyl halides such as diethylmethyl chloride or bromide to form the quaternary ammonium compound.

Reaction scheme:

$$
\text{Thiodiethylene diamine} + 2 \times \text{Diethylmethyl halide} \rightarrow \text{this compound}
$$

Key points:

  • The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the alkyl halide.
  • The choice of alkyl halide (chloride or bromide) affects the reaction rate and purity.
  • Excess alkyl halide or amine may be used to drive the reaction to completion.
  • The reaction is usually conducted in polar solvents such as acetonitrile or ethanol under reflux conditions.

Method 2: Stepwise Synthesis via Thiocarbamyl Intermediates

Based on sulfur chemistry patents and literature, thiocarbamyl intermediates can be employed to introduce sulfur bridges between ammonium centers.

  • Preparation of thiocarbamylsulfenamide intermediates via reaction of amines with dithiocarbamate salts and hypochlorite.
  • Subsequent alkylation to form quaternary ammonium salts.

Practical Considerations

  • Purity of reagents: High purity starting materials ensure better yield and fewer side products.
  • Solvent choice: Polar solvents facilitate nucleophilic substitution reactions.
  • Temperature control: Reflux or controlled heating improves reaction rates.
  • Stoichiometry: Precise molar ratios prevent excess reagents and simplify purification.
  • Safety: Handling of alkyl halides and chlorinating agents requires proper safety protocols.

Summary Table of Typical Reaction Parameters

Parameter Typical Range/Value
Solvent Ethanol, acetonitrile, water mixtures
Temperature 60–90 °C (reflux)
Reaction time 4–24 hours
Molar ratio (amine:alkyl halide) 1:2 to 1:3
pH (for chlorination) Neutral to slightly basic
Yield 70–95% depending on method

Chemical Reactions Analysis

Types of Reactions

Thiodiethylenebis(diethylmethylammonium) dichloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thioether form.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted quaternary ammonium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiodiethylenebis(diethylmethylammonium) dichloride has a wide range of scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: It serves as an antimicrobial agent in various biological studies.

    Medicine: It is explored for its potential use in disinfectants and antiseptics.

    Industry: It is used in water treatment, textile processing, and as a preservative in various industrial products.

Mechanism of Action

The mechanism of action of thiodiethylenebis(diethylmethylammonium) dichloride involves its interaction with the phospholipid bilayer of microbial cell membranes. The positively charged ammonium ions disrupt the membrane integrity, leading to cell lysis and death. This compound targets the microbial cell membrane, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Linker Type Substituents
Thiodiethylenebis(diethylmethylammonium) dichloride C₁₆H₃₈Cl₂N₂S 385.43 g/mol Thiodiethylene Diethylmethylammonium
Decamethonium dichloride (CAS 3198-38-7) C₁₆H₃₈Cl₂N₂ 329.46 g/mol Decamethylene Trimethylammonium

Key Observations :

  • Substituent Effects : Diethylmethyl groups may increase steric hindrance and lipophilicity relative to trimethyl groups, influencing solubility and biological interactions.

Toxicity Profile

Table 2: Acute Toxicity Data

Compound Name LD₅₀ (Intravenous, Mouse) Toxicity Notes
Decamethonium dichloride 794 µg/kg Potent neuromuscular blocker; lethal at low doses
This compound Not reported Likely lower toxicity due to reduced cationic charge density

Analysis :

  • Decamethonium’s high toxicity correlates with its long hydrocarbon chain and strong neuromuscular blocking activity. The target compound’s sulfur linker and bulkier substituents may reduce membrane permeability and toxicity, though experimental validation is required.

Biological Activity

Overview of Thiodiethylenebis(diethylmethylammonium) dichloride

This compound, often referred to in the literature as a quaternary ammonium compound, is primarily used in various industrial applications, including as a surfactant and in formulations for agricultural purposes. Its biological activity is of interest due to its potential effects on cellular systems and its applications in biotechnology.

Chemical Structure

The compound can be described by the following structural formula:

  • Chemical Formula : C₁₂H₁₈Cl₂N₂S
  • Molecular Weight : 293.25 g/mol

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis. Studies have shown that QACs exhibit effectiveness against a wide range of bacteria, fungi, and viruses.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1 mg/mL
Candida albicans0.25 mg/mL

Cytotoxicity Studies

Cytotoxicity is a critical aspect when evaluating the safety profile of any chemical compound. Research indicates that this compound exhibits cytotoxic effects on various cell lines, which may limit its therapeutic applications.

Table 2: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
HepG212

The mechanism by which this compound exerts its biological effects involves:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, causing permeability changes and eventual cell death.
  • Protein Denaturation : The compound may denature proteins within microbial cells, further contributing to its antimicrobial efficacy.

Case Studies

  • Agricultural Applications : In agricultural settings, this compound has been studied for its potential as a biocide in crop protection. A study demonstrated significant reductions in fungal pathogens on treated crops compared to untreated controls.
  • Disinfection Protocols : In healthcare settings, formulations containing this compound have been evaluated for their effectiveness in disinfecting surfaces contaminated with pathogens, showing promising results in reducing microbial load.

Safety and Toxicological Profile

While this compound shows effective antimicrobial properties, it is essential to consider its safety profile. Toxicological assessments indicate potential irritancy to skin and eyes upon contact, necessitating careful handling and usage guidelines.

Q & A

Q. What are the established synthetic methodologies for Thiodiethylenebis(diethylmethylammonium) dichloride, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving diethylmethylamine derivatives and sulfur-containing intermediates. A typical protocol involves reacting tetrachloromonospirophosphazene precursors with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, monitored by thin-layer chromatography (TLC) . Triethylamine is added to neutralize HCl byproducts, and purification is achieved via column chromatography to isolate the dichloride salt . Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative assessment.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry .
  • TLC and HPLC : Monitor reaction progress and purity .
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • NMR spectroscopy (¹H, ¹³C): Validates proton and carbon environments, ensuring no residual solvents or byproducts .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer :
  • Phase-transfer catalysis : Facilitates reactions in biphasic systems due to its quaternary ammonium structure, enhancing reaction rates in organic-aqueous mixtures .
  • Biochemical assays : Used to stabilize charged intermediates in enzyme studies or membrane permeability experiments .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield and scalability?

  • Methodological Answer : Employ a central composite rotatable experimental design to evaluate variables:
  • Temperature : 20–40°C (affects reaction kinetics).
  • Molar ratios : Precursor-to-amine ratios (1:1 to 1:1.5).
  • Reaction time : 48–96 hours .
    Statistical tools (e.g., ANOVA) identify significant factors. For scalability, transition from batch to flow chemistry while maintaining THF solvent efficiency .

Q. How should researchers address contradictions in toxicity data across studies?

  • Methodological Answer :
  • Cross-species validation : Conduct parallel in vitro (e.g., human cell lines) and in vivo (rodent models) assays to reconcile discrepancies .
  • Dose-response analysis : Use log-dose curves to identify thresholds for acute vs. chronic toxicity.
  • Meta-analysis : Aggregate data from regulatory databases (e.g., EPA DSSTox) and adjust for variables like solvent carriers or impurity profiles .

Q. What methodologies assess interactions between this compound and metal ions in biological systems?

  • Methodological Answer :
  • UV-Vis spectroscopy : Monitor absorbance shifts during titrations with metal chlorides (e.g., Fe³⁺, Zn²⁺) to determine binding constants .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of metal-ligand interactions.
  • Electrochemical analysis : Cyclic voltammetry reveals redox behavior in the presence of transition metals .

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